6'-amino-1-benzyl-3'-methyl-2-oxo-1'-phenyl-1,2-dihydro-1'H-spiro[indole-3,4'-pyrano[2,3-c]pyrazole]-5'-carbonitrile
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Overview
Description
6’-amino-1-benzyl-3’-methyl-2-oxo-1’-phenyl-1,2-dihydro-1’H-spiro[indole-3,4’-pyrano[2,3-c]pyrazole]-5’-carbonitrile is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6’-amino-1-benzyl-3’-methyl-2-oxo-1’-phenyl-1,2-dihydro-1’H-spiro[indole-3,4’-pyrano[2,3-c]pyrazole]-5’-carbonitrile typically involves multi-step reactions. One common method includes the cyclocondensation of indole derivatives with pyrazole intermediates under specific conditions. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the industrial production more sustainable .
Chemical Reactions Analysis
Types of Reactions
6’-amino-1-benzyl-3’-methyl-2-oxo-1’-phenyl-1,2-dihydro-1’H-spiro[indole-3,4’-pyrano[2,3-c]pyrazole]-5’-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
6’-amino-1-benzyl-3’-methyl-2-oxo-1’-phenyl-1,2-dihydro-1’H-spiro[indole-3,4’-pyrano[2,3-c]pyrazole]-5’-carbonitrile has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: Its biological activities, such as antimicrobial and anticancer properties, make it a valuable compound for biological studies.
Medicine: It has potential therapeutic applications due to its ability to interact with various biological targets.
Mechanism of Action
The mechanism of action of 6’-amino-1-benzyl-3’-methyl-2-oxo-1’-phenyl-1,2-dihydro-1’H-spiro[indole-3,4’-pyrano[2,3-c]pyrazole]-5’-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins that play crucial roles in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action are complex and may include signal transduction, gene expression, and metabolic regulation .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like indole-3-acetic acid and indole-3-carbinol share the indole moiety and exhibit similar biological activities.
Pyrazole Derivatives: Compounds like 3-methyl-1-phenyl-2-pyrazolin-5-one and 1-phenyl-3-methyl-5-pyrazolone share the pyrazole moiety and have comparable chemical properties.
Uniqueness
The uniqueness of 6’-amino-1-benzyl-3’-methyl-2-oxo-1’-phenyl-1,2-dihydro-1’H-spiro[indole-3,4’-pyrano[2,3-c]pyrazole]-5’-carbonitrile lies in its spiro structure, which combines the indole and pyrazole moieties in a single molecule.
Properties
IUPAC Name |
6'-amino-1-benzyl-3'-methyl-2-oxo-1'-phenylspiro[indole-3,4'-pyrano[2,3-c]pyrazole]-5'-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H21N5O2/c1-18-24-26(33(31-18)20-12-6-3-7-13-20)35-25(30)22(16-29)28(24)21-14-8-9-15-23(21)32(27(28)34)17-19-10-4-2-5-11-19/h2-15H,17,30H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKFWEPCQVAIAAS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C3(C4=CC=CC=C4N(C3=O)CC5=CC=CC=C5)C(=C(O2)N)C#N)C6=CC=CC=C6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H21N5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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